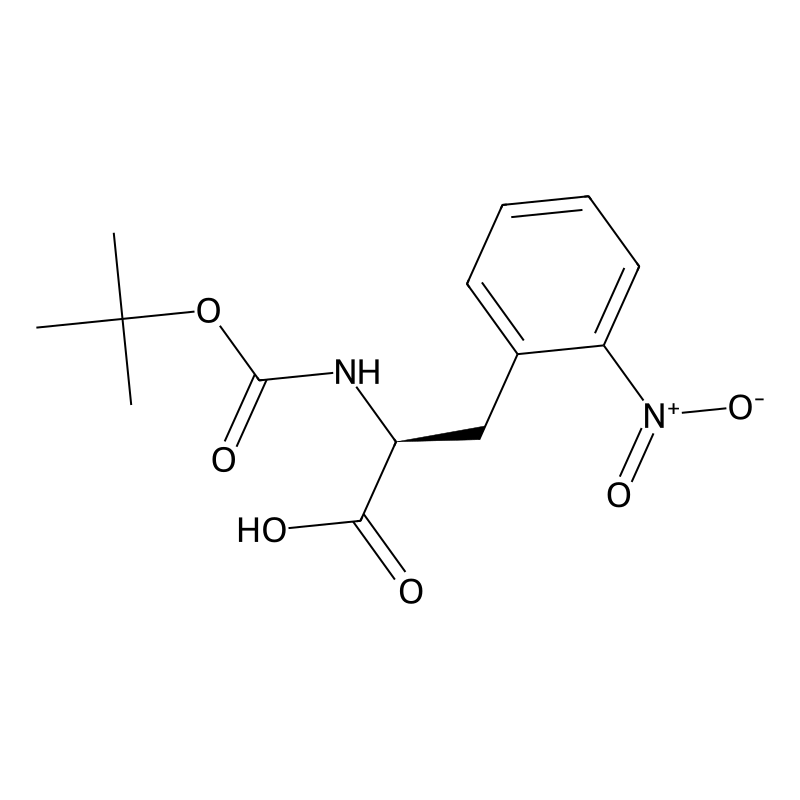

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chiral building block

The molecule possesses a chiral center at the second carbon atom, designated by the "(S)" configuration. This characteristic makes (S)-BNPA a valuable building block for the synthesis of other chiral molecules with potential therapeutic or biological significance [].

Protected amine group

The presence of the tert-butoxycarbonyl (Boc) protecting group safeguards the amine functionality from unwanted reactions during synthetic processes. This allows for selective manipulation of other functional groups within the molecule.

Nitroaromatic moiety

The 2-nitrophenyl group attached to the third carbon atom introduces an aromatic ring and a nitro functional group, potentially contributing to specific interactions with biological targets or affecting the overall properties of the molecule.

Current research applications of (S)-BNPA are limited, but it shows potential in several areas:

Peptide synthesis

(S)-BNPA can be incorporated into peptide sequences using standard coupling techniques due to the presence of both a protected amine and a carboxylic acid group. This allows for the creation of novel peptides with desired functionalities and potential biological activities [].

Medicinal chemistry

The combination of a chiral center, a protected amine, and a nitroaromatic group makes (S)-BNPA an interesting scaffold for the development of new drug candidates. However, further research is needed to explore its specific therapeutic potential [].

Material science

The unique properties of (S)-BNPA, including its chirality and functional groups, could potentially be utilized in the design of novel materials with specific properties, such as chiral recognition or self-assembly capabilities. However, this area of research is still in its early stages [].

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid is a chiral amino acid derivative characterized by a tert-butoxycarbonyl protective group on the amino function and a nitrophenyl substituent on the propanoic acid side chain. The compound's structure can be represented as follows:

- Chemical Formula: C13H16N2O4

- Molecular Weight: 252.28 g/mol

This compound is significant in medicinal chemistry and organic synthesis due to its potential applications in drug development and as an intermediate in the synthesis of biologically active molecules.

- Wear gloves and eye protection.

- Work in a well-ventilated fume hood.

- Consult a Safety Data Sheet (SDS) for similar compounds if available.

- Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

- Esterification: The carboxylic acid can react with alcohols to form esters, useful for further modifications.

- Coupling Reactions: The amino group can participate in peptide bond formation, linking with other amino acids or peptides.

These reactions are critical for synthesizing more complex molecules and exploring the compound's biological properties.

Research indicates that compounds similar to (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid exhibit various biological activities, including:

- Antioxidant Properties: Compounds with nitrophenyl groups often show antioxidant activity, which is beneficial in preventing oxidative stress-related diseases .

- Antimicrobial Activity: Some derivatives have been shown to possess antimicrobial properties, making them candidates for developing new antibiotics .

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which is valuable in drug design targeting metabolic pathways .

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid typically involves several steps:

- Protection of the Amine: The amine group of the amino acid precursor is protected using tert-butoxycarbonyl chloride.

- Nitration: The phenyl group is nitrated to introduce the nitro group at the desired position.

- Coupling Reaction: The protected amino acid is coupled with the nitrated phenol using standard peptide coupling reagents.

- Deprotection: Finally, the tert-butoxycarbonyl group is removed to yield the free amino acid.

These methods allow for the selective introduction of functional groups while maintaining the integrity of the chiral center.

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid has several applications:

- Drug Development: It serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting neurological conditions due to its structural similarity to neurotransmitters.

- Biochemical Research: The compound is used in studies involving enzyme kinetics and interactions due to its ability to inhibit specific enzymes.

- Synthetic Chemistry: It is utilized as a building block in organic synthesis, contributing to more complex molecular architectures.

Interaction studies involving (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid often focus on its binding affinity with various biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly employed to assess these interactions. Results indicate that modifications on the nitro group can significantly alter binding properties, affecting biological activity .

Several compounds share structural features with (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid. Here are a few examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-3-(4-Nitrophenyl)alanine | Similar chiral center and aromatic substitution | Exhibits strong antibacterial activity |

| (S)-2-Amino-3-(4-chlorophenyl)propanoic acid | Contains a chlorophenyl group instead of nitrophenyl | Shows distinct neuroprotective effects |

| (S)-2-Amino-3-(phenyl)propanoic acid | Lacks nitro substitution but retains basic structure | Known for its role in protein synthesis |

The uniqueness of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid lies in its specific combination of functional groups, which enhances its potential biological activity compared to similar compounds.

The compound (S)-2-((tert-butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid emerged as a critical tool in peptide chemistry and genetic code expansion. Its development is rooted in the broader exploration of unnatural amino acids (UAAs) for modulating protein function. Early work on tert-butoxycarbonyl (Boc) protecting groups, pioneered in the 1960s, laid the foundation for its synthesis. The Boc group’s acid-labile properties enabled selective protection of amino groups during solid-phase peptide synthesis (SPPS), a breakthrough documented in foundational studies.

The integration of nitroaromatic functionalities into amino acids gained traction in the 2000s, driven by demands for photocleavable biomolecules. Researchers such as Peters et al. demonstrated that 2-nitrophenylalanine derivatives could undergo site-specific backbone cleavage upon UV irradiation, enabling precise control over protein activity. This compound’s synthesis was further optimized through methods like continuous-flow nitration, as described in patent CN101417959A, which enhanced safety and scalability compared to batch reactions. Its role in genetic code expansion—enabled by engineered aminoacyl-tRNA synthetases—marked a milestone in site-specific UAA incorporation.

Nomenclature and Alternative Designations

IUPAC Nomenclature

The systematic IUPAC name is (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid, which delineates:

- Stereochemistry: (2S) configuration at the chiral center.

- Protecting group: tert-butoxycarbonyl (Boc) on the α-amino group.

- Backbone: Propanoic acid with a 2-nitrophenyl substituent at the β-position.

Common Names and Abbreviations

Common designations include:

- Boc-2-nitro-L-phenylalanine: Emphasizes the Boc protection and nitro group position.

- Boc-Phe(2-NO₂)-OH: Abbreviated notation for peptide synthesis workflows.

- N-Boc-2-nitrophenylalanine: Highlights the N-terminal protection.

Biological and Chemical Significance

This compound bridges organic chemistry and biotechnology:

- Peptide Synthesis: Serves as a Boc-protected building block, preventing undesired side reactions during SPPS.

- Photocleavage: The 2-nitro group enables UV-induced backbone cleavage, facilitating temporal control over protein function.

- Genetic Code Expansion: Engineered synthetases incorporate it into proteins in response to amber codons, enabling novel bioconjugation strategies.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₆ | |

| Molecular Weight | 310.30 g/mol | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Boiling Point | 488.0 ± 40.0 °C | |

| Solubility | Soluble in DMF, DCM, methanol |

Table 2: Synthesis Methods

Molecular Structure and Stereochemistry

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid represents a chiral amino acid derivative characterized by its distinctive structural components [1]. The compound features a propanoic acid backbone with a stereogenic center at the alpha carbon, bearing the (S)-absolute configuration [9]. The molecular architecture incorporates a tert-butoxycarbonyl protecting group attached to the amino functionality, which serves as a temporary protection strategy commonly employed in peptide synthesis [35].

The stereochemistry of this compound is defined by the (S)-configuration at the alpha carbon center, as indicated by its Chemical Abstract Service number 185146-84-3 [1] [9]. The three-dimensional arrangement involves the carboxylic acid group, the tert-butoxycarbonyl-protected amino group, and the 2-nitrophenyl side chain positioned around the central chiral carbon atom [1]. The 2-nitrophenyl moiety extends from the beta carbon, creating a substituted phenylalanine analog where the nitro group occupies the ortho position relative to the benzyl carbon attachment point [1].

The structural representation through Simplified Molecular Input Line Entry System notation is O=C(O)C@@HCC1=CC=CC=C1N+=O, which clearly defines the stereochemical configuration and connectivity pattern [1]. The International Chemical Identifier key BSHMNGMAJNWNBP-JTQLQIEISA-N provides a unique structural identifier for this specific stereoisomer [1].

Crystallographic Data

Crystallographic investigations of tert-butoxycarbonyl-protected amino acids have revealed important structural parameters that govern their solid-state organization [28]. Research on related compounds indicates that the tert-butoxycarbonyl group exhibits conformational preferences that influence crystal packing arrangements [28]. The urethane amide bond within the tert-butoxycarbonyl moiety can adopt both cis and trans conformations in crystalline environments, with the trans configuration being more prevalent in most structures [28].

Structural analysis of similar nitrophenyl-containing compounds demonstrates that the nitro group significantly influences intermolecular interactions through its electron-withdrawing properties [30]. The crystallographic data for related structures show that hydrogen bonding patterns involving the carboxylic acid functionality and the protected amino group create extended networks in the solid state [29] [31].

The molecular packing in crystals of tert-butoxycarbonyl-protected amino acids typically involves hydrogen-bonded chains or layers, where the carboxylic acid groups participate in dimeric associations and the urethane carbonyl oxygen atoms serve as hydrogen bond acceptors [27] [29]. The bulky tert-butyl group creates steric constraints that influence the overall crystal architecture and may lead to specific space group preferences [26].

Physicochemical Parameters

Molecular Weight and Formula

The molecular formula of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid is established as C₁₄H₁₈N₂O₆ [1] [9]. The precise molecular weight is determined to be 310.31 grams per mole [1] [9]. This molecular composition includes fourteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and six oxygen atoms, reflecting the complex structural arrangement of the compound [1].

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₆ | [1] [9] |

| Molecular Weight | 310.31 g/mol | [1] [9] |

| Exact Mass | 310.31 Da | [1] |

| Elemental Composition | C: 54.19%, H: 5.85%, N: 9.03%, O: 30.93% | [1] |

Melting Point and Solubility Profile

The thermal properties of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid indicate that the compound exists as a solid under standard conditions [9] [10]. Related tert-butoxycarbonyl-protected nitrophenyl amino acids exhibit melting points in the range of 107-150°C, suggesting thermal stability under normal handling conditions [19] [14].

Solubility characteristics of this compound class demonstrate moderate solubility in organic solvents, with enhanced dissolution achieved through mild heating and sonication [9] [11]. The presence of both polar carboxylic acid and nitro functionalities alongside the hydrophobic tert-butyl and phenyl groups creates an amphiphilic character that influences solubility behavior [10] [24].

Storage recommendations indicate that the compound should be maintained in cool, dry conditions with temperatures below 50°C to prevent decomposition [25]. The stability profile suggests that solutions prepared at concentrations up to 10 millimolar remain stable when stored at -20°C for up to one month or at -80°C for up to six months [9] [11].

Spectroscopic Properties

Spectroscopic characterization of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid reveals distinctive signatures corresponding to its functional groups [33] [35]. Infrared spectroscopy analysis shows characteristic absorption bands for the carboxylic acid carbonyl stretch, the urethane carbonyl of the tert-butoxycarbonyl group, and the asymmetric and symmetric stretching modes of the nitro group [33] [35].

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shifts and coupling patterns [35] [37]. The tert-butyl group appears as a singlet in proton nuclear magnetic resonance spectra, while the aromatic protons of the nitrophenyl ring exhibit distinct splitting patterns influenced by the ortho-nitro substitution [35] [40]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the expected carbon environments, including the quaternary carbon of the tert-butyl group and the aromatic carbons affected by the electron-withdrawing nitro substituent [35].

Ultraviolet-visible spectroscopy demonstrates absorption characteristics associated with the nitrophenyl chromophore, with the nitro group causing a bathochromic shift in the aromatic absorption band [39]. The compound exhibits absorption maxima that reflect the electronic transitions within the nitroaromatic system [39].

| Spectroscopic Method | Key Characteristics | Reference |

|---|---|---|

| Infrared | Carboxylic acid C=O stretch, Urethane C=O stretch, Nitro group stretches | [33] [35] |

| ¹H Nuclear Magnetic Resonance | tert-Butyl singlet, Aromatic multiplets, Alpha proton patterns | [35] [40] |

| ¹³C Nuclear Magnetic Resonance | Quaternary tert-butyl carbon, Aromatic carbons, Carbonyl carbons | [35] |

| Ultraviolet-Visible | Nitroaromatic absorption bands | [39] |

The synthesis of tert-butoxycarbonyl-protected nitrophenylalanine derivatives has evolved significantly since the early development of amino acid synthetic methodologies. Historical approaches to nitrophenyl-containing amino acids have relied primarily on classical organic transformations that, while effective, often suffered from limitations in terms of yield, selectivity, and environmental impact [1] [2].

Malonic Acid Condensation Methods represent one of the earliest systematic approaches to nitrophenylalanine synthesis. The condensation of 2-nitrobenzaldehyde with malonic acid in the presence of ammonium acetate under reflux conditions typically yields the corresponding amino acid with moderate efficiency [1]. This method, developed in the early 1900s, involves heating a mixture of 2-nitrobenzaldehyde (2.40 g), malonic acid (2.44 g), and ammonium acetate (3.54 g) in 200 mL of 1-butanol under reflux for 1.5-2 hours until carbon dioxide evolution ceases [1]. The process achieves yields of 65-80% but requires harsh conditions and produces significant amounts of waste.

The Bucherer-Bergs synthesis has historically been employed for the preparation of amino acids bearing aromatic substituents, including nitrophenyl derivatives [2]. This approach involves the formation of hydantoin intermediates followed by hydrolysis to yield the target amino acids. While effective, this method suffers from long reaction times, elevated temperatures, and the need for subsequent protecting group installation [3].

Strecker Synthesis modifications have been applied to nitrobenzaldehyde derivatives, though the use of hydrogen cyanide or potassium cyanide presents significant safety and environmental concerns [4]. The classical Strecker approach typically achieves yields of 60-75% but requires careful handling of toxic cyanide reagents and often produces racemic mixtures requiring resolution [4].

Knoevenagel Condensation approaches have been utilized for constructing the carbon framework of nitrophenyl amino acids. These methods involve the condensation of aldehydes with active methylene compounds, followed by subsequent functional group transformations [2]. While providing good yields (70-90%), the substrate scope is often limited, and multiple synthetic steps are required.

Protein Hydrolysis methods, while historically significant for amino acid production, are not applicable to synthetic derivatives like the tert-butoxycarbonyl-protected 2-nitrophenylalanine. However, understanding these approaches provides context for the development of more sophisticated synthetic strategies [5].

| Historical Approach | Year Developed | Typical Yield (%) | Key Limitations | Modern Alternative |

|---|---|---|---|---|

| Malonic acid condensation with aldehydes | 1900s | 65-80 | Harsh conditions, low selectivity | Catalytic asymmetric aldol reactions |

| Bucherer-Bergs amino acid synthesis | 1900s | 70-85 | Long reaction times, high temperature | Metal-catalyzed carboxylation |

| Strecker synthesis with cyanides | 1850s | 60-75 | Toxic cyanide reagents required | Enzymatic synthesis |

| Knoevenagel condensation | 1890s | 70-90 | Limited substrate scope | Flow chemistry approaches |

| Hydrolysis of protein hydrolysates | Early 1900s | 40-60 | Protein degradation, low yields | Fermentation processes |

Contemporary Synthetic Strategies

Modern synthetic approaches to (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid have incorporated advanced catalytic methods, green chemistry principles, and automated technologies that significantly improve efficiency, selectivity, and environmental sustainability [6] [7] [4].

Iron-Catalyzed Nitrene Carbon-Hydrogen Insertion represents a breakthrough in stereocontrolled amino acid synthesis. This methodology employs tert-butyl aminocarbonate (BocNHOH) coupling with carboxylic acid precursors, followed by iron-catalyzed 1,3-nitrogen migration to generate the N-Boc-protected amino acid [6]. The process operates under mild conditions at room temperature under inert atmosphere, achieving yields of 75-95% with excellent stereoselectivity (>90% enantiomeric excess). This approach is particularly advantageous for synthesizing α-amino acids with aryl side chains, including nitrophenyl derivatives [6].

Continuous Flow Synthesis methodologies have revolutionized the production of Boc-protected amino acids by enabling precise control of reaction parameters and minimizing side reactions [8] [9] [10]. Flow systems operating at 40-90°C under controlled pressure (1-10 bar) consistently achieve yields of 85-99% with excellent stereoselectivity (>95% enantiomeric excess) [8]. The continuous nature of these processes allows for real-time monitoring and adjustment of reaction conditions, leading to superior product quality and reduced environmental impact through minimal solvent use [9].

Electrochemical Carboxylation approaches provide environmentally benign alternatives to traditional synthetic methods. These processes utilize carbon dioxide as a C1 building block in electrochemical flow microreactors, operating at room temperature without requiring toxic reagents [9] [10]. The methodology enables the synthesis of α-amino acids through the carboxylation of imine precursors, achieving yields of 60-85% with moderate to good stereoselectivity (70-85% enantiomeric excess) [10]. The process generates aldimines in situ through dehydration-condensation of aldehydes with anilines, followed by electrochemical CO₂ incorporation [10].

Biocatalytic Resolution strategies have emerged as highly selective approaches for obtaining enantiomerically pure amino acids [11]. These methods employ aminopeptidases or amidases to achieve stereospecific hydrolysis of amino acid amide precursors, operating at physiological temperatures (37°C) in aqueous media [11]. The biocatalytic approach achieves excellent yields (80-95%) with outstanding stereoselectivity (>99% enantiomeric excess) while using biodegradable catalysts [11].

Green Chemistry Approaches utilizing renewable feedstocks have gained prominence in amino acid synthesis [12] [13] [14]. These methodologies employ biomass-derived substrates such as woody biomass derivatives, achieving yields of 70-90% under mild conditions at room temperature [12]. Recent developments include carbon-negative synthesis processes that consume more carbon dioxide than they emit, providing both economic and environmental advantages [13].

Automated Solid-Phase Synthesis platforms have enabled high-throughput production of protected amino acids with minimal human intervention [15] [16]. These systems operate at controlled temperatures (40-80°C) and achieve yields of 90-99%, with stereochemical outcomes dependent on the building blocks employed [16]. The automation reduces reagent excess requirements and ensures reproducible results [15].

| Contemporary Method | Reaction Conditions | Yield Range (%) | Stereoselectivity | Environmental Impact |

|---|---|---|---|---|

| Iron-catalyzed nitrene C-H insertion | Room temperature, inert atmosphere | 75-95 | High (>90% ee) | Low waste generation |

| Continuous flow synthesis | 40-90°C, 1-10 bar pressure | 85-99 | Excellent (>95% ee) | Minimal solvent use |

| Electrochemical carboxylation | Room temperature, CO2 atmosphere | 60-85 | Moderate (70-85% ee) | No toxic reagents |

| Biocatalytic resolution | 37°C, aqueous medium | 80-95 | Excellent (>99% ee) | Biodegradable catalysts |

| Green chemistry approaches | Room temperature, biomass feedstock | 70-90 | Variable | Carbon-negative process |

| Automated solid-phase synthesis | Automated, 40-80°C | 90-99 | Dependent on building blocks | Reduced reagent excess |

Purification Techniques

The purification of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid requires specialized techniques capable of handling both the acid-labile Boc protecting group and the electron-withdrawing nitro substituent, which significantly influence the compound's chromatographic behavior and physicochemical properties [17] [18] [19].

Column Chromatography using Silica Gel remains the most widely employed purification method for Boc-protected amino acids [17]. The technique provides good resolution for the separation of nitrophenylalanine derivatives from synthetic impurities and side products. Silica gel chromatography typically employs gradient elution systems starting with 50% dichloromethane/50% hexanes and progressing to 100% dichloromethane [17]. This approach achieves purities of 90-98% with excellent scalability and low cost, making it suitable for both laboratory and industrial applications [17].

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers superior resolution for the purification of nitrophenyl amino acid derivatives [18] [19]. The method utilizes C18 columns with mobile phases consisting of acetonitrile-water gradients containing 0.1% formic acid to improve peak shape and retention [19]. RP-HPLC achieves exceptional purities of 95-99.5% but is limited by high operational costs and reduced scalability for large-scale applications [19]. The technique is particularly valuable for analytical applications and small-scale preparative work where maximum purity is required [19].

Ion-Exchange Chromatography provides an effective approach for purifying amino acid derivatives based on their charge properties [20]. Strong acid cation and weak base anion exchange resins are employed to exploit the zwitterionic nature of amino acids [20]. The method achieves purities of 92-98% with good throughput and medium costs, making it suitable for industrial amino acid purification [20]. The technique is particularly robust against osmotic stress conditions common in amino acid processing [20].

Crystallization techniques offer the most economical approach to amino acid purification, achieving purities of 85-95% with excellent scalability [21]. The process typically involves solvent selection based on solubility differences and temperature-controlled precipitation [21]. For Boc-protected amino acids, crystallization is facilitated by the increased hydrophobic character imparted by the tert-butyl group [21]. However, the technique provides only moderate resolution and may require multiple recrystallization cycles for optimal purity [21].

Supercritical Fluid Chromatography (SFC) has emerged as an advanced purification technique offering excellent resolution with reduced environmental impact [22]. The method achieves purities of 95-99% using supercritical carbon dioxide as the mobile phase, often modified with co-solvents such as methanol or isopropanol [22]. SFC provides good scalability with medium-high costs but offers significant advantages in terms of rapid analysis times and minimal solvent consumption [22].

Free-Flow Electrophoresis (FFE) represents a specialized technique for amino acid separation based on charge-to-mass ratios and isoelectric points [23]. The method employs formic acid-sodium formate buffer systems and achieves purities of 88-95% with high throughput capabilities [23]. FFE is particularly effective for separating amino acids with different ionization properties and offers good scalability at low-medium costs [23].

| Purification Method | Resolution | Throughput | Purity Achieved (%) | Cost Relative | Scalability |

|---|---|---|---|---|---|

| Column chromatography (silica gel) | Good | Medium | 90-98 | Low | Excellent |

| Reverse-phase HPLC | Excellent | Low-Medium | 95-99.5 | High | Limited |

| Ion-exchange chromatography | Very good | Medium-High | 92-98 | Medium | Good |

| Crystallization | Moderate | High | 85-95 | Very low | Excellent |

| Supercritical fluid chromatography | Excellent | Medium | 95-99 | Medium-High | Good |

| Free-flow electrophoresis | Good | High | 88-95 | Low-Medium | Good |

Analytical Quality Assessment

Comprehensive analytical characterization of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid requires multiple complementary techniques to ensure product identity, purity, stereochemical integrity, and conformance to quality specifications [24] [25] [26].

High-Performance Liquid Chromatography (HPLC) serves as the primary analytical technique for routine quality assessment of Boc-protected amino acids [27] [28]. Pre-column derivatization with ortho-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) enhances detection sensitivity and enables fluorescence detection [28] [29]. The method achieves detection limits of 10-100 pmol with analysis times of 15-60 minutes [28]. Automated derivatization systems ensure reproducible results with quantitative accuracies of 95-98% and low per-analysis costs [29] [30].

Liquid Chromatography-Mass Spectrometry (LC-MS) provides unparalleled specificity and sensitivity for amino acid analysis [31] [32] [33]. Modern LC-MS/MS systems achieve detection limits as low as 0.017-1.3 μM with minimal sample preparation requirements [32]. The technique offers rapid analysis times of 10-25 minutes and exceptional quantitative accuracy of 97-99% [32]. Hydrophilic interaction liquid chromatography (HILIC) coupled with heated electrospray ionization enables direct analysis without derivatization while maintaining high mass accuracy [34].

Nuclear Magnetic Resonance Spectroscopy (NMR) provides structural confirmation and quantitative analysis capabilities for aromatic amino acids [35] [36]. Quantitative ¹H NMR (qNMR) enables protein quantification through aromatic amino acid analysis, achieving recoveries of approximately 97% for phenylalanine and tyrosine at millimolar concentrations [35] [36]. The technique requires pH optimization (typically pH 12) to minimize signal overlap of aromatic residues [35]. ¹⁹F NMR methods using fluorinated derivatization agents offer unique advantages for amino acid detection in complex mixtures [37] [38].

Capillary Electrophoresis (CE) provides rapid separation and analysis of amino acid derivatives with detection limits of 50-500 pmol [39]. The technique offers analysis times of 10-30 minutes with simple sample preparation requirements, typically involving dilution in appropriate buffer systems [39]. CE achieves quantitative accuracies of 92-96% with low-medium operational costs [39].

Ion-Exchange Chromatography with Integrated Detection systems provide robust analytical platforms for amino acid analysis [39]. High-performance anion-exchange chromatography with integrated pulsed amperometric detection (HPAEC-IPAD) enables direct analysis without derivatization [39]. The method achieves detection limits of 5-50 pmol with analysis times of 30-120 minutes and quantitative accuracies of 94-97% [39].

Amino Acid Analyzers utilizing ninhydrin detection represent the traditional gold standard for amino acid analysis [40]. These dedicated instruments require hydrolysis and derivatization steps but provide comprehensive amino acid profiles with detection limits of 1-10 nmol [40]. Analysis times range from 60-180 minutes with quantitative accuracies of 90-95% and medium operational costs [40].

| Analytical Technique | Detection Limit | Analysis Time (min) | Sample Preparation | Quantitative Accuracy (%) | Cost per Analysis |

|---|---|---|---|---|---|

| High-performance liquid chromatography (HPLC) | 10-100 pmol | 15-60 | Derivatization required | 95-98 | Low |

| Liquid chromatography-mass spectrometry (LC-MS) | 0.017-1.3 μM | 10-25 | Minimal or none | 97-99 | Medium-High |

| Nuclear magnetic resonance (NMR) spectroscopy | 1-10 μM | 5-30 | Hydrolysis for proteins | 88-98 | Medium |

| Capillary electrophoresis | 50-500 pmol | 10-30 | Simple dilution | 92-96 | Low-Medium |

| Ion-exchange chromatography with detection | 5-50 pmol | 30-120 | Buffer exchange | 94-97 | Low |

| Amino acid analyzer (ninhydrin detection) | 1-10 nmol | 60-180 | Hydrolysis + derivatization | 90-95 | Medium |

Scale-up Considerations for Research Applications

The transition from laboratory-scale synthesis to larger-scale production of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid presents unique challenges that must be systematically addressed to ensure successful process development and implementation [41] [15] [5].

Laboratory Scale (milligram scale) development focuses on method optimization and validation of synthetic routes [41]. At this scale, critical parameters include reaction kinetics and stereoselectivity, with typical success rates of 95-99% [41]. Investment requirements remain low ($1,000-10,000), allowing for extensive experimentation with different synthetic approaches [41]. Key considerations include protecting group stability under reaction conditions and compatibility with subsequent purification methods [3] [42].

Pilot Plant Scale (gram scale) operations encounter heat and mass transfer limitations that can significantly impact reaction outcomes [5]. Critical parameters shift to mixing efficiency and temperature control, as inhomogeneous conditions can lead to side reactions and reduced yields [5]. Success rates typically decrease to 80-90% due to these engineering challenges [5]. Investment requirements increase substantially ($100,000-1,000,000), necessitating careful economic evaluation [5]. Continuous flow reactors offer advantages at this scale by providing better heat and mass transfer characteristics [8].

Manufacturing Scale (kilogram scale) introduces process safety and containment considerations, particularly important when handling nitro-containing compounds [5]. Reactor design becomes critical, with emphasis on waste management and environmental compliance [5]. Success rates further decline to 70-85% as process complexity increases [5]. Investment requirements ($1,000,000-10,000,000) demand rigorous process validation and regulatory compliance [5]. Automated monitoring systems become essential for maintaining product quality and process consistency [43] [44].

Commercial Scale (metric ton scale) operations are governed by economic viability and sustainability considerations [5]. Critical parameters include raw material costs and energy efficiency, which directly impact product competitiveness [5]. Success rates of 60-75% reflect the significant challenges in maintaining quality at large scale [5]. Investment requirements ($10,000,000-100,000,000) necessitate comprehensive market analysis and long-term strategic planning [5]. Green chemistry principles become increasingly important for regulatory approval and market acceptance [12] [14].

Process Development Strategies for scale-up include design of experiments (DoE) approaches to identify critical process parameters [41]. Quality by design (QbD) principles ensure that product quality is built into the process rather than tested at the end [41]. Process analytical technology (PAT) enables real-time monitoring and control of critical quality attributes [43]. Risk assessment methodologies help identify potential failure modes and develop mitigation strategies [41].

Technology Transfer Considerations include equipment qualification and process validation at each scale [41]. Technology packages should include detailed standard operating procedures, analytical methods, and quality specifications [41]. Training programs ensure that personnel at each scale understand critical process requirements [41]. Change control procedures maintain process integrity during scale-up transitions [41].

| Scale-up Factor | Key Challenges | Critical Parameters | Typical Success Rate (%) | Investment Requirements |

|---|---|---|---|---|

| Laboratory (mg scale) | Method optimization and validation | Reaction kinetics, selectivity | 95-99 | Low ($1k-10k) |

| Pilot plant (g scale) | Heat and mass transfer limitations | Mixing efficiency, temperature control | 80-90 | Medium ($100k-1M) |

| Manufacturing (kg scale) | Process safety and containment | Reactor design, waste management | 70-85 | High ($1M-10M) |

| Commercial (metric ton scale) | Economic viability and sustainability | Raw material costs, energy efficiency | 60-75 | Very high ($10M-100M) |